2-[5-(5-BROMO-2-FURYL)-1,3,4-OXADIAZOL-2-YL]-4-CHLOROPHENYL METHYL ETHER
Overview
Description
2-[5-(5-BROMO-2-FURYL)-1,3,4-OXADIAZOL-2-YL]-4-CHLOROPHENYL METHYL ETHER is a complex organic compound that features a combination of bromine, furan, oxadiazole, and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(5-BROMO-2-FURYL)-1,3,4-OXADIAZOL-2-YL]-4-CHLOROPHENYL METHYL ETHER typically involves multiple steps, starting with the preparation of the furan and oxadiazole intermediates. The bromination of furan derivatives is a common initial step, followed by the formation of the oxadiazole ring through cyclization reactions. The final step involves the etherification of the chlorophenyl group with the oxadiazole intermediate under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and environmentally friendly reagents is also emphasized to adhere to green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
2-[5-(5-BROMO-2-FURYL)-1,3,4-OXADIAZOL-2-YL]-4-CHLOROPHENYL METHYL ETHER undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Halogen substitution reactions are common, where the bromine or chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
2-[5-(5-BROMO-2-FURYL)-1,3,4-OXADIAZOL-2-YL]-4-CHLOROPHENYL METHYL ETHER has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[5-(5-BROMO-2-FURYL)-1,3,4-OXADIAZOL-2-YL]-4-CHLOROPHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furan and oxadiazole derivatives, such as:
- 2-[5-(5-BROMO-2-FURYL)-1,3,4-OXADIAZOL-2-YL]-4-METHYLPHENYL METHYL ETHER
- 2-[5-(5-CHLORO-2-FURYL)-1,3,4-OXADIAZOL-2-YL]-4-CHLOROPHENYL METHYL ETHER .
Uniqueness
The uniqueness of 2-[5-(5-BROMO-2-FURYL)-1,3,4-OXADIAZOL-2-YL]-4-CHLOROPHENYL METHYL ETHER lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-(5-bromofuran-2-yl)-5-(5-chloro-2-methoxyphenyl)-1,3,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClN2O3/c1-18-9-3-2-7(15)6-8(9)12-16-17-13(20-12)10-4-5-11(14)19-10/h2-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCQVKQUBYCNMIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=NN=C(O2)C3=CC=C(O3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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